molecular formula C12H15IN2O3 B7075353 N'-[(2S)-1-hydroxypropan-2-yl]-N-(3-iodo-4-methylphenyl)oxamide

N'-[(2S)-1-hydroxypropan-2-yl]-N-(3-iodo-4-methylphenyl)oxamide

Cat. No.: B7075353
M. Wt: 362.16 g/mol
InChI Key: XUBSZCYVFVYVNH-QMMMGPOBSA-N
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Description

N’-[(2S)-1-hydroxypropan-2-yl]-N-(3-iodo-4-methylphenyl)oxamide is a synthetic organic compound characterized by its unique structure, which includes a hydroxypropan-2-yl group and an iodo-methylphenyl group

Properties

IUPAC Name

N'-[(2S)-1-hydroxypropan-2-yl]-N-(3-iodo-4-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IN2O3/c1-7-3-4-9(5-10(7)13)15-12(18)11(17)14-8(2)6-16/h3-5,8,16H,6H2,1-2H3,(H,14,17)(H,15,18)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBSZCYVFVYVNH-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NC(C)CO)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)N[C@@H](C)CO)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2S)-1-hydroxypropan-2-yl]-N-(3-iodo-4-methylphenyl)oxamide typically involves the reaction of 3-iodo-4-methylaniline with (2S)-1-hydroxypropan-2-ylamine in the presence of an oxalyl chloride reagent. The reaction is carried out under controlled conditions to ensure the formation of the desired oxamide compound. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

N’-[(2S)-1-hydroxypropan-2-yl]-N-(3-iodo-4-methylphenyl)oxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Scientific Research Applications

N’-[(2S)-1-hydroxypropan-2-yl]-N-(3-iodo-4-methylphenyl)oxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(2S)-1-hydroxypropan-2-yl]-N-(3-iodo-4-methylphenyl)oxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(2S)-1-hydroxypropan-2-yl]-N-(3-chloro-4-methylphenyl)oxamide
  • N’-[(2S)-1-hydroxypropan-2-yl]-N-(3-bromo-4-methylphenyl)oxamide
  • N’-[(2S)-1-hydroxypropan-2-yl]-N-(3-fluoro-4-methylphenyl)oxamide

Uniqueness

N’-[(2S)-1-hydroxypropan-2-yl]-N-(3-iodo-4-methylphenyl)oxamide is unique due to the presence of the iodo group, which can significantly influence its reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The iodo group can enhance the compound’s ability to participate in specific chemical reactions and may also affect its binding affinity to biological targets .

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